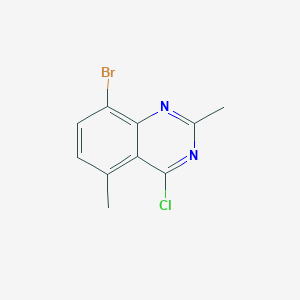
8-Bromo-4-chloro-2,5-dimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Some quinazoline derivatives are used in the development of pharmaceuticals for treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparison with Similar Compounds
8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:
8-Bromo-2,4-dichloroquinazoline: This compound has similar halogen substituents but differs in the position of the chlorine atoms.
2,5-Dimethylquinazoline: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethylquinazoline: Similar structure but lacks the bromine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
8-bromo-4-chloro-2,5-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3 |
InChI Key |
KLSPTCGAJMDKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


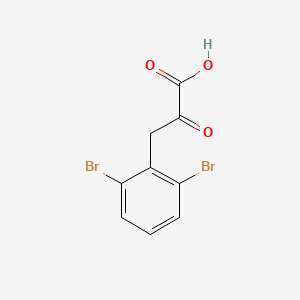
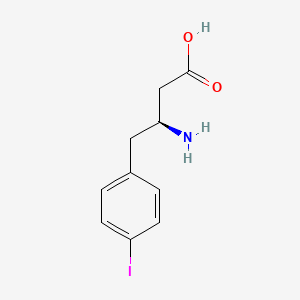
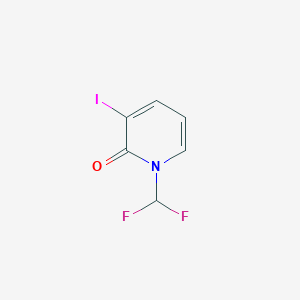
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
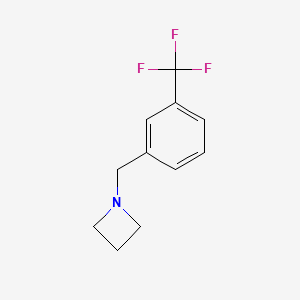
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

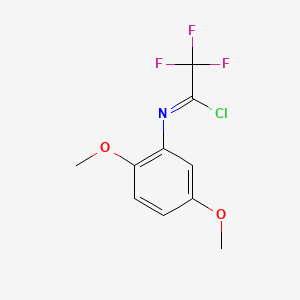
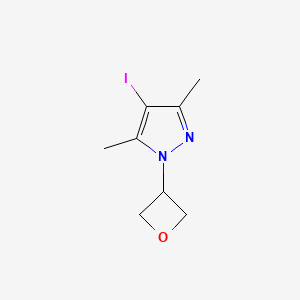
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
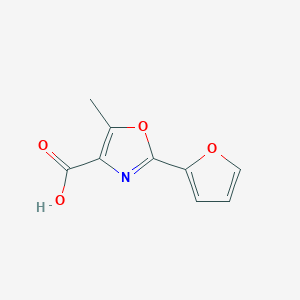
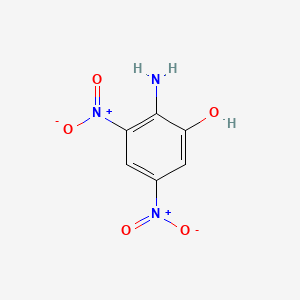
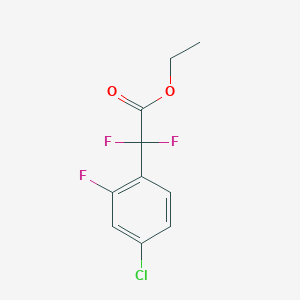
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
